molecular formula C19H19N3O2 B2778081 3-(benzylamino)-1-(2-ethoxyphenyl)pyrazin-2(1H)-one CAS No. 899950-83-5

3-(benzylamino)-1-(2-ethoxyphenyl)pyrazin-2(1H)-one

Cat. No. B2778081
CAS RN: 899950-83-5
M. Wt: 321.38
InChI Key: ZMBIDVLSKCSWMH-UHFFFAOYSA-N
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Description

3-(Benzylamino)-1-(2-ethoxyphenyl)pyrazin-2(1H)-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in drug discovery and development. This compound belongs to the pyrazinone family and has been studied extensively for its biological activities and mechanism of action.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-1-(2-ethoxyphenyl)pyrazin-2(1H)-one is not fully understood. However, it has been hypothesized that the compound exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells. This may be due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-(Benzylamino)-1-(2-ethoxyphenyl)pyrazin-2(1H)-one exhibits significant biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including topoisomerase II and DNA polymerase. Additionally, this compound has been shown to induce oxidative stress in cancer cells, leading to cell death.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(Benzylamino)-1-(2-ethoxyphenyl)pyrazin-2(1H)-one in lab experiments is its high potency and specificity. This compound exhibits significant activity at low concentrations, making it an ideal candidate for drug development. However, one limitation of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound can be toxic to normal cells, highlighting the need for further research to optimize its use.

Future Directions

There are several future directions for the study of 3-(Benzylamino)-1-(2-ethoxyphenyl)pyrazin-2(1H)-one. One potential direction is the development of novel anticancer drugs based on this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of other diseases, such as bacterial and fungal infections. Finally, future research should focus on optimizing the synthesis and formulation of this compound for use in clinical trials.

Synthesis Methods

The synthesis of 3-(Benzylamino)-1-(2-ethoxyphenyl)pyrazin-2(1H)-one involves the reaction of 2-ethoxybenzoic acid with hydrazine hydrate to form 2-ethoxybenzohydrazide. The resulting compound is then reacted with benzylamine and acetic anhydride to form the final product. This synthesis method has been optimized and provides a high yield of the desired compound.

Scientific Research Applications

3-(Benzylamino)-1-(2-ethoxyphenyl)pyrazin-2(1H)-one has been studied for its potential applications in drug discovery and development. It has been shown to exhibit significant antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. Additionally, this compound has been studied for its potential antibacterial and antifungal activities.

properties

IUPAC Name

3-(benzylamino)-1-(2-ethoxyphenyl)pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-2-24-17-11-7-6-10-16(17)22-13-12-20-18(19(22)23)21-14-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBIDVLSKCSWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=CN=C(C2=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzylamino)-1-(2-ethoxyphenyl)pyrazin-2(1H)-one

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